REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[O:7]=[CH:8][C:9](Cl)(Cl)Cl.[C-:13]#[N:14].[Na+].[OH-:16].[K+]>O.CCOCC>[C:13]([C:6]1[N:2]([CH3:1])[C:3]([CH2:9][C:8]([OH:16])=[O:7])=[CH:4][CH:5]=1)#[N:14] |f:2.3,4.5|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
810 mg
|
Type
|
reactant
|
Smiles
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CN1C=CC=C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed at room temperature under vacuum
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in methanol (30 ml)
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Type
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TEMPERATURE
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Details
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To this solution, heated to 30°-35° C. in an oil bath
|
Type
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ADDITION
|
Details
|
After completion of the addition
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Type
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WASH
|
Details
|
washed with methylene chloride (this organic layer
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride several times
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
the organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica-gel(hexane-ethyl acetate eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(N1C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 945 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |